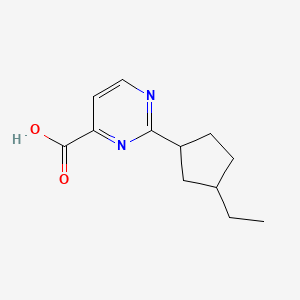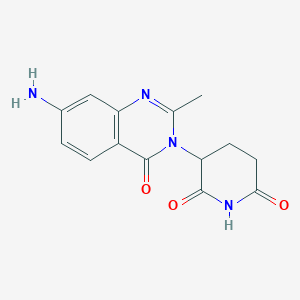
Methyl 5-formyl-1,3-oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-formyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that contains an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-1,3-oxazole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-acylaminoketones with dehydrating agents . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) with aldehydes, is also employed for the synthesis of oxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-formyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-formyl-1,3-oxazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of methyl 5-formyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-methyl-1,3-oxazole-2-carboxylate: Similar in structure but with a methyl group instead of a formyl group.
2,5-disubstituted oxazoles: These compounds have substitutions at the C2 and C5 positions of the oxazole ring.
Eigenschaften
Molekularformel |
C6H5NO4 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
methyl 5-formyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)5-7-2-4(3-8)11-5/h2-3H,1H3 |
InChI-Schlüssel |
LZHHRKGMWMLQLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)

![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)


![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)

![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)

![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)
